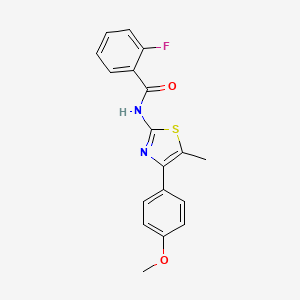

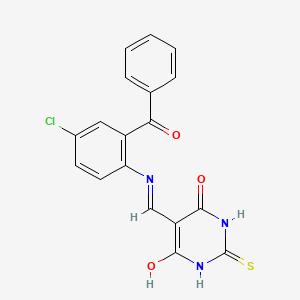

![molecular formula C17H22N2O4S2 B2971368 N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide CAS No. 941924-48-7](/img/structure/B2971368.png)

N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide” is an organic compound with the molecular formula C16H20N2O4S2 . It has an average mass of 368.471 Da and a mono-isotopic mass of 368.086456 Da .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, which are structurally similar to the compound , has been reported in the literature . A highly efficient protocol was developed for the synthesis of 3-(indoline-1-carbonyl)-N-(substituted)benzene sulfonamide analogs with excellent yields .Applications De Recherche Scientifique

Structure-Activity Relationships in Medicinal Chemistry

Research on biphenylsulfonamides led to the identification of novel series of endothelin-A (ETA) selective antagonists. Substitution at specific positions of the sulfonamide structure, such as the introduction of hydrophobic groups or amino functions, improved binding and functional activity, indicating the importance of structural modifications for therapeutic potential (Murugesan et al., 1998).

Kinetic and Structural Investigations

Studies on sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provided insights into their molecular-electronic structure and kinetic behavior. These compounds exhibit unique hydrogen bonding and electronic characteristics, contributing to their steric effects and reactivity, which are crucial in designing more effective sulfonamide-based compounds (Rublova et al., 2017).

Photodynamic Therapy Applications

A new zinc phthalocyanine derivative substituted with benzenesulfonamide groups showed high singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. The study highlights the versatility of sulfonamide derivatives in developing novel therapeutic agents (Pişkin et al., 2020).

Antimicrobial and Enzyme Inhibition Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity and enzyme inhibition, showcasing their therapeutic potential against various pathogens and in managing conditions like diabetes through α-glucosidase inhibition. The structural features of these compounds significantly influence their biological activities, demonstrating the importance of molecular design in developing new drugs (Ghorab et al., 2017).

Prodrug Development

Research into prodrug forms of sulfonamides explores the potential for creating water-soluble derivatives that can serve as precursors to active drugs. This approach aims to improve the pharmacokinetic properties of sulfonamides, enhancing their therapeutic efficacy and patient compliance (Larsen et al., 1988).

Mécanisme D'action

Target of Action

The primary targets of N-benzyl-2,4-dimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide are currently unknown. This compound belongs to the class of organic compounds known as aminobenzenesulfonamides . These compounds typically have a benzenesulfonamide moiety with an amine group attached to the benzene ring .

Mode of Action

It is known that benzylic halides typically react via an sn1 or sn2 pathway, via the resonance-stabilized carbocation .

Result of Action

A study on n-benzyl-2-phenylethylamine derivatives showed behavioral and neurochemical effects in adult zebrafish

Propriétés

IUPAC Name |

N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S2/c1-13-10-11-16(14(2)17(13)19(3)24(4,20)21)25(22,23)18-12-15-8-6-5-7-9-15/h5-11,18H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJUXRPDBQTPES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C)N(C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide](/img/structure/B2971288.png)

![3-(3-Methoxyphenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2971293.png)

![8-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2971295.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2971298.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2971302.png)

![N-(3-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B2971304.png)